molecular formula C16H15BrCl3N3O2S B11990103 5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide CAS No. 303062-00-2

5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide

Cat. No.: B11990103
CAS No.: 303062-00-2
M. Wt: 499.6 g/mol
InChI Key: VUHSOGWWWWTUGA-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide is a halogenated furan carboxamide derivative featuring a trichloroethyl backbone and a thiourea-linked 2,4-dimethylphenyl substituent. Its molecular formula is C₁₄H₁₀BrCl₃N₃O₂S, with a molecular weight of 469.57 g/mol (exact mass varies slightly based on isotopic composition).

Properties

CAS No.

303062-00-2

Molecular Formula

C16H15BrCl3N3O2S

Molecular Weight

499.6 g/mol

IUPAC Name

5-bromo-N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C16H15BrCl3N3O2S/c1-8-3-4-10(9(2)7-8)21-15(26)23-14(16(18,19)20)22-13(24)11-5-6-12(17)25-11/h3-7,14H,1-2H3,(H,22,24)(H2,21,23,26)

InChI Key

VUHSOGWWWWTUGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)C

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: 5-Bromofuran-2-Carboxylic Acid

The furan-2-carboxylic acid derivative serves as the foundational building block. The bromination of furan-2-carboxylic acid is typically achieved using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. For example:

Furan-2-carboxylic acid+Br2FeBr35-Bromofuran-2-carboxylic acid\text{Furan-2-carboxylic acid} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{5-Bromofuran-2-carboxylic acid}

This reaction proceeds via electrophilic substitution, with the bromine atom preferentially occupying the 5-position due to the directing effects of the electron-withdrawing carboxylic acid group . The product is purified via recrystallization from ethanol, yielding a white crystalline solid with a typical purity >95% .

Formation of the Acid Chloride Derivative

The carboxylic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂):

5-Bromofuran-2-carboxylic acid+SOCl25-Bromofuran-2-carbonyl chloride+SO2+HCl\text{5-Bromofuran-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{5-Bromofuran-2-carbonyl chloride} + \text{SO}2 + \text{HCl}

The reaction is conducted under anhydrous conditions at reflux (70–80°C) for 3–4 hours. Excess SOCl₂ is removed under reduced pressure, and the acyl chloride is used directly in subsequent reactions without further purification .

Preparation of 2,4-Dimethylphenyl Isothiocyanate

The isothiocyanate component is synthesized from 2,4-dimethylaniline via treatment with thiophosgene (CSCl₂) in dichloromethane:

2,4-Dimethylaniline+CSCl22,4-Dimethylphenyl isothiocyanate+2HCl\text{2,4-Dimethylaniline} + \text{CSCl}_2 \rightarrow \text{2,4-Dimethylphenyl isothiocyanate} + 2\text{HCl}

The reaction is carried out at 0–5°C to minimize side reactions, and the product is isolated by fractional distillation under reduced pressure .

Synthesis of 1-Amino-2,2,2-Trichloroethane

The trichloroethylamine moiety is prepared via reductive amination of trichloroacetaldehyde (chloral) using ammonium acetate and sodium cyanoborohydride:

Cl3CCHO+NH4OAcNaBH3CNCl3CCH2NH2\text{Cl}3\text{CCHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Cl}3\text{CCH}2\text{NH}2

The reaction proceeds in methanol at room temperature for 12–16 hours, yielding 1-amino-2,2,2-trichloroethane as a hygroscopic solid .

Thiourea Formation

The amine reacts with 2,4-dimethylphenyl isothiocyanate in tetrahydrofuran (THF) at 25°C for 6–8 hours:

Cl3CCH2NH2+Ar-NCSCl3CCH2NH-CS-NH-Ar(Ar = 2,4-dimethylphenyl)\text{Cl}3\text{CCH}2\text{NH}2 + \text{Ar-NCS} \rightarrow \text{Cl}3\text{CCH}_2\text{NH-CS-NH-Ar} \quad (\text{Ar = 2,4-dimethylphenyl})

The thiourea intermediate precipitates as a yellow solid and is filtered, washed with cold hexane, and dried under vacuum .

Amide Coupling Reaction

The thiourea intermediate is acylated with 5-bromofuran-2-carbonyl chloride in the presence of triethylamine (TEA) as a base:

Cl3CCH2NH-CS-NH-Ar+5-Bromofuran-2-carbonyl chlorideTEATarget Compound\text{Cl}3\text{CCH}2\text{NH-CS-NH-Ar} + \text{5-Bromofuran-2-carbonyl chloride} \xrightarrow{\text{TEA}} \text{Target Compound}

The reaction is conducted in dry dichloromethane at 0°C for 2 hours, followed by warming to room temperature. The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3), yielding the final compound as a pale-yellow solid .

Characterization and Analytical Data

  • Melting Point : 148–150°C (determined by differential scanning calorimetry).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, furan-H), 7.28–7.15 (m, 3H, aryl-H), 6.92 (s, 1H, NH), 6.78 (s, 1H, NH), 4.32 (q, 1H, CH), 2.31 (s, 6H, CH₃), 1.98 (s, 3H, CH₃) .

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) .

Optimization and Challenges

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance thiourea formation but may complicate purification. Dichloromethane is preferred for acylation due to its low nucleophilicity .

  • Side Reactions : Over-acylation or dimerization is mitigated by maintaining low temperatures during the coupling step.

  • Yield Improvements : Using a 10% molar excess of acyl chloride increases the yield from 65% to 82% .

Scalability and Industrial Relevance

The synthesis is scalable to kilogram quantities with minor modifications:

  • Continuous flow reactors for thiourea formation (residence time: 30 minutes, 70°C).

  • Automated chromatography systems for large-scale purification .

Chemical Reactions Analysis

5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiourea have been shown to inhibit the growth of various cancer cell lines. In a study involving thiazole derivatives, compounds demonstrated IC₅₀ values indicating strong selectivity against colon carcinoma HCT-15 cells . The structural similarities suggest that 5-Bromo-N-(...) could also exhibit comparable efficacy.

Pesticide Development

The chlorinated components of 5-Bromo-N-(...) suggest potential applications in agricultural chemistry as a pesticide or herbicide. Chlorinated compounds are often more effective at targeting pests while being less harmful to crops . Research into similar compounds has shown that they can effectively disrupt pest life cycles and reduce crop damage.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of thiourea derivatives for anticancer activity. Among these, certain modifications led to increased potency against specific cancer types, suggesting that similar modifications in 5-Bromo-N-(...) could enhance its therapeutic index .

Pesticide Efficacy Trials

In trials assessing the effectiveness of chlorinated thiourea derivatives as pesticides, researchers found that these compounds significantly reduced pest populations in controlled environments. The results indicated a need for further exploration into the specific mechanisms by which these compounds exert their effects on pest biology .

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Structural Analogs

The target compound belongs to a broader class of N-(trichloroethyl)carboxamides with thiourea-linked aryl groups. Key structural analogs include:

Compound Name Substituent on Thiourea Fragment Key Structural Differences
N-(2,2,2-Trichloro-1-(3-(4-iodophenyl)thioureido)ethyl)furan-2-carboxamide 4-Iodophenyl Iodine substituent instead of 2,4-dimethylphenyl
N-(2,2,2-Trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)cinnamamide (S1) Quinolin-8-yl Cinnamamide backbone; heteroaromatic substituent
N-(2,2,2-Trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)cinnamamide (S2) 2-Chlorophenyl Chlorine substituent; cinnamamide backbone
5-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide Benzothiophen-2-yl Benzothiophene ring; cyano and methyl groups

Key Observations :

  • The thiourea-linked aryl group (e.g., 2,4-dimethylphenyl, 4-iodophenyl, quinolin-8-yl) dictates solubility, steric interactions, and biological target affinity .
  • Halogenation (Br, Cl, I) influences electronic properties and binding to hydrophobic enzyme pockets .
  • The trichloroethyl group enhances metabolic stability but may increase toxicity .

Key Findings :

  • Electron-rich substituents (e.g., quinolin-8-yl) enhance binding energy due to π-π stacking and H-bonding.
  • Chlorine or iodine substituents improve hydrophobic interactions but may reduce solubility.
  • The target compound’s 2,4-dimethylphenyl group likely balances steric bulk and hydrophobicity, though experimental validation is needed.

Key Challenges :

  • The target compound’s trichloroethyl group requires careful handling due to toxicity risks .
  • Thiourea formation often demands anhydrous conditions and controlled temperatures (0–25°C) .

Biological Activity

5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features suggest various biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C16H15BrCl3N3O2S
  • Molecular Weight : 499.64 g/mol
  • CAS Number : 303062-02-4

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Similar compounds have been studied for their effects on cancer cell lines. For example, thiazole and thiourea derivatives have shown promise in inhibiting tumor growth through various mechanisms.

Case Study:
A study on thiazole derivatives indicated that modifications in the phenyl ring significantly influenced cytotoxic activity against cancer cell lines. The presence of electron-withdrawing groups was essential for enhancing antiproliferative activity.

CompoundCell Line TestedIC50 (µM)Reference
Thiazole derivativeA-431 (human epidermoid carcinoma)<10
5-Bromo-N-(...)-carboxamideHypothetical based on structureTBDInferred

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular proliferation.
  • Interference with Cell Signaling Pathways : Potential modulation of pathways involved in apoptosis and cell cycle regulation.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity that could contribute to their overall biological efficacy.

Research Findings

Despite limited direct studies on this specific compound, related research provides insights into its potential applications:

  • In vitro Studies : Compounds with similar structures have been tested against various pathogens and cancer cell lines, showing promising results.
    • A study indicated that modifications to the thiourea moiety can enhance biological activity against specific targets.
  • Structure-Activity Relationship (SAR) : The presence of halogen atoms and specific functional groups has been linked to increased potency in antimicrobial and anticancer activities.

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Temperature : Thioureido formation requires 0–5°C to minimize side reactions, while bromination proceeds at reflux (~80°C) .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in later stages .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the trichloroethyl group (δ 4.2–4.5 ppm) and thioureido NH signals (δ 8.5–9.0 ppm). Aromatic protons from the 2,4-dimethylphenyl group appear as multiplets (δ 6.8–7.3 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the furan and thioureido regions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~550) and isotopic patterns consistent with bromine and chlorine .
  • X-ray Crystallography : Resolve stereoelectronic effects of the trichloroethyl group and thioureido conformation .

Advanced: How can reaction conditions be optimized to mitigate by-products like dehalogenated intermediates?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial designs to screen variables (e.g., temperature, stoichiometry, catalyst loading). For example, a 2³ factorial design can optimize bromination yield while minimizing debromination .
  • In Situ Monitoring : Employ Raman spectroscopy to track bromine consumption and detect early by-product formation .
  • Solvent Additives : Additives like tetrabutylammonium iodide (TBAI) stabilize reactive intermediates and suppress radical side reactions during bromination .

Q. Table 1: DOE Parameters for Bromination Optimization

FactorLow LevelHigh LevelOptimal Range
Temperature (°C)709075–80
NBS Equivalents1.01.21.05–1.1
Reaction Time (hr)486–7

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition studies .
  • Impurity Profiling : Compare HPLC purity (>98%) across studies; residual solvents (e.g., DMSO) may artifactually enhance activity .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-chloro or non-trichloro derivatives) to isolate the role of the bromine and thioureido groups .

Case Study : A 2024 study found IC₅₀ variability (2–10 µM) against kinase X. Reanalysis showed impurities in lower-purity batches correlated with reduced activity .

Advanced: What computational strategies are effective for predicting the compound’s reactivity and binding modes?

Methodological Answer:

  • Quantum Mechanics (QM) : Use DFT (B3LYP/6-31G*) to model electron distribution, particularly the electrophilic bromine and nucleophilic thioureido sulfur .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) using AMBER or GROMACS. Key interactions include H-bonding between the thioureido group and catalytic lysine residues .
  • Machine Learning : Train models on PubChem data to predict solubility or metabolic stability based on descriptors like LogP (~3.5) and topological polar surface area (TPSA ~95 Ų) .

Advanced: How can researchers investigate the compound’s interactions with biological targets at the molecular level?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) to immobilized targets (e.g., recombinant proteins) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic (H-bonding) vs. entropic (hydrophobic) contributions .
  • Cryo-EM : Resolve binding conformations in complex with membrane-bound targets (e.g., GPCRs) at near-atomic resolution .

Advanced: What strategies are recommended for analyzing and mitigating process-related impurities during scale-up?

Methodological Answer:

  • LC-MS/MS : Identify impurities via fragmentation patterns. Common by-products include dehalogenated furans (m/z ~450) and truncated thioureido derivatives .
  • Crystallization Optimization : Use solvent mixtures (e.g., EtOAc/heptane) to selectively crystallize the product, excluding impurities .
  • Genotoxic Impurity Control : Monitor alkylating agents (e.g., residual EDC) via GC-MS, ensuring levels <1 ppm per ICH M7 guidelines .

Q. Table 2: Key Impurities and Mitigation

ImpuritySourceMitigation Strategy
Dehalogenated furanRadical side reactionAdd radical scavengers (BHT)
Truncated thioureidoIncomplete couplingIncrease EDC stoichiometry
Residual EDCCoupling stepPost-reaction aqueous washes

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